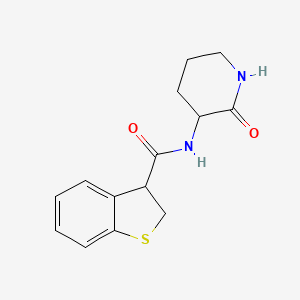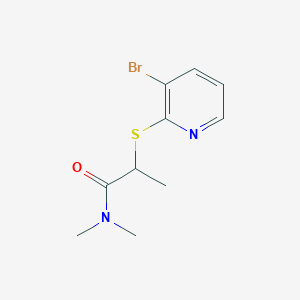
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Mechanism of Action
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide selectively targets BTK, which is a key enzyme in the BCR signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, which are the cells that give rise to B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling events that lead to B-cell activation and proliferation, ultimately leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in tumor cells, this compound has also been shown to inhibit the proliferation and migration of tumor cells. Furthermore, this compound has been shown to have minimal effects on normal B-cells, suggesting that it may have a favorable safety profile in clinical use.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which may result in fewer off-target effects compared to other BTK inhibitors. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical use. Additionally, this compound has not been extensively studied in combination with other therapies, so its potential for use in combination regimens is not well understood.
Future Directions
There are several potential future directions for the development of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide and other BTK inhibitors. One area of research is the development of more potent and selective BTK inhibitors with longer half-lives. Additionally, there is interest in exploring the use of BTK inhibitors in combination with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Finally, there is ongoing research to identify biomarkers that may predict response to BTK inhibitors, which could help to guide patient selection and improve clinical outcomes.
Synthesis Methods
The synthesis of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the condensation of 2-aminothiophenol with 3-bromo-2-chloroacrylonitrile to form 2-(3-bromo-2-chloroacryloyl)thiophen-3-amine. This intermediate is then reacted with N-(2-oxopiperidin-3-yl)amine to form the desired product, this compound.
Scientific Research Applications
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in Cancer Research, this compound was shown to inhibit BCR signaling and induce apoptosis in CLL cells, leading to a significant reduction in tumor burden in a mouse xenograft model. Another study published in Blood showed that this compound inhibited BTK signaling and induced cell death in NHL cells, including those resistant to other BTK inhibitors.
properties
IUPAC Name |
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(16-11-5-3-7-15-14(11)18)10-8-19-12-6-2-1-4-9(10)12/h1-2,4,6,10-11H,3,5,7-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWFLVKFWMZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
